(3S)-3-amino-1-bromopentan-2-onehydrobromide
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Overview
Description
(3S)-3-amino-1-bromopentan-2-onehydrobromide is an organic compound with a unique structure that includes an amino group, a bromine atom, and a ketone group. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-1-bromopentan-2-onehydrobromide typically involves the bromination of a suitable precursor, followed by the introduction of the amino group. One common method involves the bromination of 3-pentanone to form 1-bromo-3-pentanone, which is then reacted with ammonia or an amine to introduce the amino group. The reaction conditions often include the use of hydrobromic acid to facilitate the formation of the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-1-bromopentan-2-onehydrobromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or thiol groups.
Oxidation and Reduction: The ketone group can be reduced to an alcohol, or the amino group can be oxidized to a nitro group.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Hydroxide ions, thiol groups, and amines.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pentanones, while reduction reactions can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3S)-3-amino-1-bromopentan-2-onehydrobromide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein interactions. Its ability to form covalent bonds with nucleophiles makes it useful in probing active sites of enzymes.
Medicine
In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical compounds. Its unique structure allows for the development of novel drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (3S)-3-amino-1-bromopentan-2-onehydrobromide involves its interaction with nucleophiles, leading to the formation of covalent bonds. The bromine atom acts as a leaving group, allowing the amino group to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3S)-3-amino-1-bromopentan-2-onehydrobromide include:
(3S)-3-amino-1-chloropentan-2-onehydrochloride: Similar structure but with a chlorine atom instead of bromine.
(3S)-3-amino-1-iodopentan-2-onehydroiodide: Similar structure but with an iodine atom instead of bromine.
(3S)-3-amino-1-fluoropentan-2-onehydrofluoride: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of this compound lies in its specific reactivity and the properties conferred by the bromine atom. Bromine is a good leaving group, which makes this compound particularly reactive in substitution reactions. Additionally, the presence of the amino group and the ketone group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(3S)-3-amino-1-bromopentan-2-one;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO.BrH/c1-2-4(7)5(8)3-6;/h4H,2-3,7H2,1H3;1H/t4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBADYKBWFQYER-WCCKRBBISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)CBr)N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)CBr)N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br2NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.95 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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